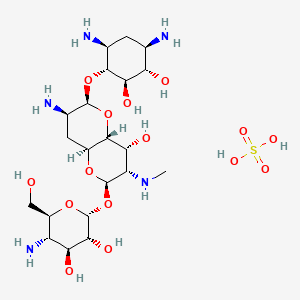

Apramycin sulfate

概要

説明

アプラマイシン硫酸塩は、主に動物の細菌感染症の治療に用いられる獣医学で使用されるアミノグリコシド系抗生物質です。それは、広範囲のグラム陰性菌に対して殺菌作用を示します。 アプラマイシン硫酸塩は、その二環式糖部分とモノ置換デオキシストレプタミン構造が特徴です .

2. 製法

合成経路および反応条件: アプラマイシン硫酸塩の調製には、特定の微生物株を用いた発酵プロセスが用いられます。 発酵液は、膜透析、樹脂吸着、樹脂脱着、塩化乾燥などの処理を経て最終製品が得られます .

工業生産方法: アプラマイシン硫酸塩の工業生産は、同様の手順をより大規模に行います。このプロセスには、以下が含まれます。

- ストレプトマイセス・テネブラリウスを用いた発酵。

- 膜透析による発酵液の濃縮。

- 樹脂吸着による化合物の精製。

- 樹脂脱着による精製されたアプラマイシンの放出。

- 塩化と乾燥により、アプラマイシン硫酸塩を最終形態で得ます .

3. 化学反応解析

反応の種類: アプラマイシン硫酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの官能基が別の官能基に置き換わる反応です。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換反応: 塩素や臭素などのハロゲン化剤が関与することが多いです。

主な生成物: これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化された化合物が生成される場合があります .

4. 科学研究への応用

アプラマイシン硫酸塩は、科学研究にいくつかの応用があります。

化学: 抗生物質耐性機構やタンパク質合成阻害の研究に使用されます。

生物学: 細菌リボソームRNAとタンパク質合成への影響について調査されています。

医学: 多剤耐性菌感染症の潜在的な治療法として研究されています。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of apramycin sulfate involves fermentation processes using specific strains of microorganisms. The fermentation broth is subjected to membrane dialysis, resin adsorption, resin desorption, and salifying drying to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process includes:

- Fermentation using Streptomyces tenebrarius.

- Membrane dialysis to concentrate the fermentation broth.

- Resin adsorption to purify the compound.

- Resin desorption to release the purified apramycin.

- Salifying and drying to obtain this compound in its final form .

化学反応の分析

Types of Reactions: Apramycin sulfate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Antibacterial Properties

Apramycin exhibits significant antibacterial activity against a range of Gram-negative bacteria, including multidrug-resistant strains. Notably, it has shown effectiveness against:

- Escherichia coli : In vitro studies indicate that apramycin can inhibit 99% of clinical isolates at concentrations as low as 8 mg/L .

- Klebsiella pneumoniae : Demonstrating 99% inhibition at 4 mg/L .

- Salmonella spp. : Research has established clinical breakpoints for apramycin against swine Salmonella, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

The unique ability of apramycin to maintain activity at acidic pH levels enhances its therapeutic potential in treating complicated urinary tract infections and acute pyelonephritis .

Pharmacokinetics and Distribution

Apramycin's pharmacokinetic profile varies significantly across species, particularly in food-producing animals:

- In pigs , studies show that apramycin is poorly absorbed when administered orally, with significant concentrations detected in tissues but minimal systemic availability .

- In broiler chickens , kinetic studies indicate that after oral dosing, peak serum concentrations were low, suggesting limited bioavailability but effective tissue distribution for therapeutic use .

The drug is primarily excreted via feces rather than urine, which is crucial for assessing its environmental impact and establishing withdrawal periods in livestock .

Veterinary Applications

This compound is widely used in veterinary medicine to treat infections in livestock. A notable case study involved its use in piglets infected with Salmonella, where the drug demonstrated significant reductions in bacterial load and alterations in gut microbiota composition .

Key Findings from Veterinary Studies :

- The establishment of clinical breakpoints for apramycin allows for tailored dosing regimens based on the specific bacterial strains present.

- Dosage predictions based on pharmacokinetic/pharmacodynamic (PK/PD) modeling suggest effective dosing ranges between 4.15 mg/kg to 5.91 mg/kg for bactericidal effects against Salmonella .

Human Medicine

In human medicine, apramycin has been investigated as a potential treatment for multidrug-resistant infections. Its efficacy was highlighted in murine models of infection, where it outperformed standard aminoglycosides like gentamicin and amikacin in reducing bacterial burdens in various tissues .

Comparative Efficacy Table

| Bacteria | MIC (mg/L) | Efficacy Comparison |

|---|---|---|

| Escherichia coli | 8 | Superior to gentamicin |

| Klebsiella pneumoniae | 4 | Superior to amikacin |

| Salmonella spp. | 32 | Effective in veterinary use |

作用機序

アプラマイシン硫酸塩は、細菌のリボソームRNA、特に16S rRNAに結合することによって効果を発揮します。この結合は、タンパク質合成のトランスロケーション段階を阻害し、細菌の増殖を効果的に阻害します。 この化合物は、細菌標的の認識に必要な重要な残基の違いにもかかわらず、真核生物のデコーディング部位に結合する能力も持っています .

類似の化合物:

ゲンタマイシン: 同じ作用機序を持つが、化学構造が異なるもう1つのアミノグリコシド系抗生物質。

アミカシン: 他のアミノグリコシド系抗生物質に抵抗性のあるものなど、幅広い細菌に対して効果的であることが知られています。

トブラマイシン: 特に嚢胞性線維症患者において、さまざまな細菌感染症の治療に使用されます。

アプラマイシン硫酸塩の独自性: アプラマイシン硫酸塩は、その独特の二環式糖部分とモノ置換デオキシストレプタミン構造が特徴です。 この独特の構造は、他のアミノグリコシド系抗生物質と比較して、毒性が低く、交差抵抗性が最小限であることに貢献しています .

類似化合物との比較

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.

Amikacin: Known for its effectiveness against a broad spectrum of bacteria, including those resistant to other aminoglycosides.

Tobramycin: Used to treat various bacterial infections, particularly in cystic fibrosis patients.

Uniqueness of Apramycin Sulfate: this compound stands out due to its unique bicyclic sugar moiety and monosubstituted deoxystreptamine structure. This distinct structure contributes to its lower toxicity and minimal cross-resistance compared to other aminoglycosides .

生物活性

Apramycin sulfate is an aminoglycoside antibiotic that has garnered attention due to its unique structure and broad-spectrum antibacterial activity, particularly against multidrug-resistant (MDR) bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, pharmacokinetics, and potential clinical applications.

Apramycin exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria. Its unique bicyclic structure allows it to evade many common resistance mechanisms, including those mediated by RNA methyltransferases found in carbapenem-resistant strains. This characteristic makes apramycin a promising candidate for treating infections caused by resistant organisms .

In Vitro Activity

Numerous studies have demonstrated apramycin's potent in vitro activity against a variety of pathogens:

- Enterobacteriaceae and Acinetobacter baumannii : Apramycin shows significant efficacy against both multidrug-resistant Enterobacteriaceae and Acinetobacter baumannii. In a study involving 406 carbapenemase-producing isolates, apramycin inhibited 93% of these strains at concentrations as low as 4 mg/L .

- Staphylococcus aureus : Apramycin demonstrated consistent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC50/MIC90 of 8/16 µg/mL. Importantly, no strains exceeded the epidemiological cutoff value of 32 µg/mL, indicating a low prevalence of resistance .

- Carbapenem-resistant Klebsiella pneumoniae : In vitro tests revealed that apramycin was effective against carbapenem-resistant hypervirulent K. pneumoniae (CR-hvKp), including strains resistant to amikacin or gentamicin .

Summary of In Vitro Studies

| Pathogen | MIC (mg/L) | % Inhibition at 4 mg/L | % Inhibition at 8 mg/L |

|---|---|---|---|

| Carbapenem-resistant E. coli | ≤4 | 97% | 94% |

| Carbapenem-resistant K. pneumoniae | ≤4 | 97% | - |

| MRSA | 8/16 | - | - |

| Acinetobacter baumannii | - | - | - |

Pharmacokinetics

The pharmacokinetic profile of apramycin indicates that it is poorly absorbed when administered orally, which limits its use in systemic infections unless given parenterally. Studies in various animal models have shown that serum levels peak within hours post-administration but decline rapidly, with significant renal excretion observed .

- Cattle : After administration at 20 mg/kg bw, serum levels peaked at approximately 0.88 µg/ml within 4-6 hours and were undetectable by 24 hours post-treatment.

- Pigs : Following a similar dosing regimen, apramycin was predominantly recovered from feces rather than urine, indicating low systemic absorption .

Case Studies and Clinical Applications

- Urinary Tract Infections (UTIs) : Apramycin has shown promise in preclinical models for treating complicated urinary tract infections due to its efficacy against resistant Gram-negative pathogens. A study demonstrated its superior performance compared to gentamicin in mouse models of UTI .

- Respiratory Infections : Preclinical data suggest that apramycin may be effective in treating pneumonia caused by drug-resistant bacteria, although further clinical trials are necessary to establish its safety and efficacy in humans .

- Veterinary Use : Apramycin is widely used in veterinary medicine for treating infections in livestock, particularly due to its effectiveness against common pathogens without significant nephrotoxicity compared to other aminoglycosides like gentamicin .

特性

IUPAC Name |

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLYHYWDYPSNPF-RQFIXDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N5O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37321-09-8 (Parent) | |

| Record name | Apramycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

637.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65710-07-8 | |

| Record name | Apramycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65710-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apramycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065710078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apramycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRAMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UYL6NAZ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Apramycin sulfate?

A1: this compound is an aminoglycoside antibiotic that exerts its antibacterial activity by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. [, , ] This binding interferes with protein synthesis, ultimately leading to bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to its chemical structure as an aminocyclitol. [] Further research in chemical databases would be necessary to obtain the exact molecular formula and weight.

Q3: What analytical methods are commonly employed for the determination of this compound?

A3: Several analytical methods have been developed and validated for the quantification of this compound. These include:

- High-performance liquid chromatography (HPLC): HPLC coupled with various detection methods, such as pre-column derivatization and UV detection, has been widely utilized. [, ]

- Microbiological assay: This method utilizes the inhibitory effect of this compound on the growth of susceptible microorganisms. [, ]

- Polarimetry: This method exploits the optical activity of this compound to determine its concentration. [, ]

- Turbidimetry: This method measures the turbidity caused by bacterial growth inhibition by this compound. []

Q4: What is the bioavailability of this compound in pigs after different routes of administration?

A4: Studies in pigs have shown that the bioavailability of this compound varies depending on the route of administration:

- Intramuscular injection: Bioavailability is high, reaching approximately 88%. []

- Oral administration: Bioavailability is significantly lower, around 3%. []

Q5: What are the pharmacokinetic parameters of this compound in pigs after intramuscular injection?

A5: Following intramuscular injection at 20 mg/kg in piglets, the following pharmacokinetic parameters were observed: []

Q6: What are the clinical applications of this compound in veterinary medicine?

A6: this compound is primarily used in veterinary medicine for the treatment of bacterial infections, particularly those caused by Gram-negative bacteria. Specific applications include:

- Treatment of diarrhea in calves: this compound, in combination with Tylosin tartrate, has shown better efficacy than Norfloxacin hydrochloride. []

- Control of bacterial infections in poultry: this compound is effective against Escherichia coli infections in chickens. [, , ]

Q7: Is there evidence of bacterial resistance to this compound?

A7: While this compound has been shown to be effective against certain bacteria, there is evidence of emerging resistance. Studies have reported varying degrees of resistance to this compound among Escherichia coli strains. []

Q8: Does this compound interact with other antibacterial drugs?

A9: In vitro studies have demonstrated that this compound exhibits synergistic antibacterial activity when combined with certain antibiotics against Escherichia coli strains from swine and chicken. [] Synergism was observed with Penicillin, Amoxicillin, Doxycycline, and Erythromycin thiocyanate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。